1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3OS/c1-28-21-5-3-2-4-19(21)16-26-12-10-18(11-13-26)15-25-22(27)24-14-17-6-8-20(23)9-7-17/h2-9,18H,10-16H2,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBSVDNACDRSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a urea core, a piperidine ring, and various substituents that influence its biological properties. The presence of the chlorobenzyl and methylthio groups contributes to its unique chemical reactivity.
Molecular Formula
- C : 23
- H : 28
- Cl : 1
- N : 3
- O : 1
- S : 1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Research indicates that this compound may exhibit:
- Anticancer Activity : It potentially inhibits cancer cell proliferation by inducing apoptosis (programmed cell death) through pathways involving caspases and Bcl-2 family proteins.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly by inhibiting the production of pro-inflammatory cytokines.
In Vitro Studies
Several studies have evaluated the in vitro effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis |
| HCT116 (Colon) | 20 | Cell cycle arrest in G0/G1 phase |
| MiaPaCa-2 (Pancreas) | 18 | Inhibition of cell division |
Case Study 1: Anticancer Activity
In a study published in Molecular Cancer Therapeutics, researchers explored the anticancer potential of various urea derivatives, including our compound. The results indicated that it significantly inhibited growth in multiple cancer cell lines and induced apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Properties
A separate investigation into the anti-inflammatory effects revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea | Anticancer, anti-inflammatory | Fluorine enhances metabolic stability |
| 1-(4-Chlorobenzyl)-3-(piperidin-4-yl)methylurea | Moderate anticancer activity | Lacks methylthio group |
Scientific Research Applications
1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a complex organic compound featuring a chlorobenzyl group, a methylthio-substituted benzyl moiety, and a piperidinylmethyl urea unit. It is of interest in medicinal chemistry for its potential therapeutic applications and biological activities.
Potential Therapeutic Applications
- Enzyme and Receptor Inhibition Studies suggest that this compound shows potential as an inhibitor of specific enzymes and receptors, contributing to its therapeutic effects. The compound binds to molecular targets, modulating their activity, and leading to biological effects such as anti-inflammatory or antitumor activities.
- Drug Discovery The compound may serve as a lead in the development of new therapeutic agents targeting specific diseases due to its ability to interact with biological systems. It can be used in drug discovery processes aimed at treating conditions such as cancer or neurological disorders.
- Binding Interactions Interaction studies have demonstrated the effectiveness of this compound in binding to specific biological targets. These interactions are critical for understanding its pharmacological profile and optimizing its efficacy as a therapeutic agent. Techniques such as molecular docking and in vitro assays are often employed to evaluate binding affinities and biological responses.
Related Compounds
- Chitinase Inhibitors Amino triazole compounds, modified with a heterocyclic ring, have shown unexpected inhibitory efficacy toward acidic mammalian chitinase and are useful in treating disorders associated with upregulated and dysregulated AMCase activity, such as asthma and allergic reactions, as well as those disorders associated with upregulated and dysregulated CHIT1 activity .
Synthesis
- Synthesis typically involves several steps with careful control of reaction conditions to ensure high yields and purity of the final product.
Comparison with Similar Compounds
Key Structural Features:
- 4-Chlorobenzyl group : Enhances lipophilicity and may influence receptor binding.
- Piperidine ring : Provides conformational flexibility and basicity.
- Urea linkage : Facilitates hydrogen bonding with biological targets.
Comparison with Structural Analogs
Below is a comparative analysis of the target compound with structurally related urea derivatives and piperidine-containing molecules.
Structural and Molecular Comparisons
Substituent Impact on Properties
- Sulfur-containing groups: The target compound’s 2-(methylthio)benzyl group may improve membrane permeability compared to non-sulfur analogs like .
Heterocyclic Variations :
- Piperidine (target compound) vs. tetrahydropyran (): Piperidine’s flexibility may enhance binding to dynamic protein pockets, while tetrahydropyran’s rigidity could improve metabolic stability.
- Indole core in DMPI () vs. urea in target compound: Indole’s planar structure favors intercalation, whereas urea enables hydrogen bonding.
Research Findings and Hypotheses
Physicochemical Properties
Pharmacokinetic Predictions
- Metabolic Stability : Methylthio groups are susceptible to oxidation, but piperidine’s basicity may mitigate rapid clearance.
- Bioavailability : The balance between lipophilicity (ClogP ~3.5) and molecular weight (~410 Da) suggests moderate oral bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-chlorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis involving urea bond formation between a 4-chlorobenzyl isocyanate intermediate and a piperidinyl-methyl amine derivative is typical. Key steps include:
- Amine preparation : Functionalization of piperidine at the 4-position with a methylthio-benzyl group via nucleophilic substitution (e.g., using 2-(methylthio)benzyl chloride) .
- Urea coupling : Use of carbodiimide coupling agents (e.g., DCC or EDC) to link the amine to the 4-chlorobenzyl isocyanate.
- Yield optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1.2:1 molar ratio of isocyanate to amine) to minimize side products .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl, δ 2.5 ppm for methylthio groups) .
- X-ray crystallography : For absolute configuration determination, as demonstrated for ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate (space group P2₁/c, Z = 4) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~500) .
Q. How can researchers assess the purity and stability of this compound under storage conditions?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolysis-sensitive groups (e.g., urea bonds) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this urea derivative to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding between the urea moiety and catalytic residues .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the piperidine-methylthio-benzyl substituent .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methylthio and chlorobenzyl groups in biological activity?
- Methodological Answer :
- Analog synthesis : Replace methylthio with sulfone or methyl groups, and substitute 4-chlorobenzyl with 4-fluorobenzyl or unsubstituted benzyl .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ values against serine hydrolases) and compare potency trends .
- Statistical analysis : Use multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What experimental approaches resolve contradictions in reported biological data for this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., ATP levels in cell viability assays).
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Meta-analysis : Compare datasets from patents (e.g., Pfizer’s urea-based formulations ) and academic studies to identify confounding variables (e.g., solvent effects) .
Q. How can researchers design in vitro assays to evaluate the metabolic stability of this compound?
- Methodological Answer :
- Liver microsome assays : Incubate with human or rat microsomes (1 mg/mL protein, NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
